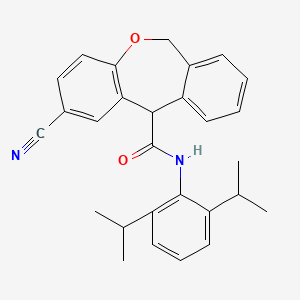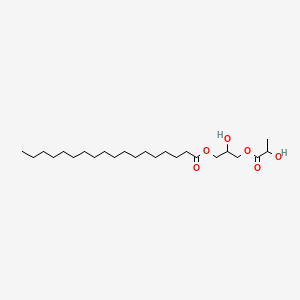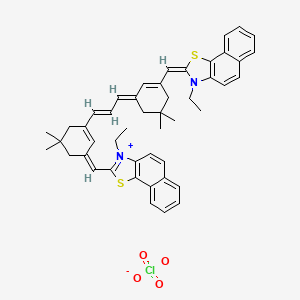
5,8,11,14,17,20,23-Heptaoxa-6,9,12,15,18,21-hexamethyltetracosan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8,11,14,17,20,23-Heptaoxa-6,9,12,15,18,21-hexamethyltetracosan-3-ol is a complex organic compound known for its unique structure and properties. This compound belongs to the class of polyethers and is characterized by the presence of multiple ether linkages and hydroxyl groups. It is often used in various scientific research applications due to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8,11,14,17,20,23-Heptaoxa-6,9,12,15,18,21-hexamethyltetracosan-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as polyether diols and alkyl halides.
Etherification: The polyether diols undergo etherification reactions with alkyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. This step introduces the ether linkages into the molecule.
Hydroxylation: The intermediate product is then subjected to hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide to introduce the hydroxyl groups at specific positions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and high yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its reduced forms.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions with reagents such as alkyl halides or acyl chlorides to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized polyether derivatives.
Reduction: Reduced polyether derivatives.
Substitution: Ether or ester derivatives.
Scientific Research Applications
5,8,11,14,17,20,23-Heptaoxa-6,9,12,15,18,21-hexamethyltetracosan-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-substrate interactions and as a model compound for understanding biological processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5,8,11,14,17,20,23-Heptaoxa-6,9,12,15,18,21-hexamethyltetracosan-3-ol involves its interaction with specific molecular targets and pathways. The compound’s polyether structure allows it to form stable complexes with metal ions and other molecules, influencing various biochemical processes. Its hydroxyl groups can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and behavior in different environments.
Comparison with Similar Compounds
Similar Compounds
Polyethylene glycol: A polyether compound with similar ether linkages but lacking the hydroxyl groups.
Crown ethers: Cyclic polyethers with similar ether linkages but different structural arrangements.
Polypropylene glycol: Another polyether compound with a different alkyl chain structure.
Uniqueness
5,8,11,14,17,20,23-Heptaoxa-6,9,12,15,18,21-hexamethyltetracosan-3-ol is unique due to its specific combination of ether linkages and hydroxyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
72187-28-1 |
|---|---|
Molecular Formula |
C23H48O8 |
Molecular Weight |
452.6 g/mol |
IUPAC Name |
(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-methoxypropan-2-yl]oxypropan-2-yl]oxypropan-2-yl]oxypropan-2-yl]oxypropan-2-yl]oxypropan-2-yl]oxybutan-2-ol |
InChI |
InChI=1S/C23H48O8/c1-9-23(24)16-31-22(7)15-30-21(6)14-29-20(5)13-28-19(4)12-27-18(3)11-26-17(2)10-25-8/h17-24H,9-16H2,1-8H3/t17-,18-,19-,20-,21-,22-,23-/m0/s1 |
InChI Key |
YELAUJGAFYBBGT-FQJIPJFPSA-N |
Isomeric SMILES |
CC[C@@H](CO[C@@H](C)CO[C@@H](C)CO[C@@H](C)CO[C@@H](C)CO[C@@H](C)CO[C@@H](C)COC)O |
Canonical SMILES |
CCC(COC(C)COC(C)COC(C)COC(C)COC(C)COC(C)COC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



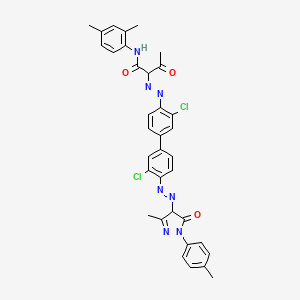
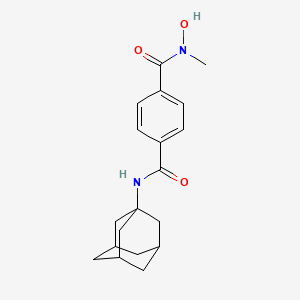
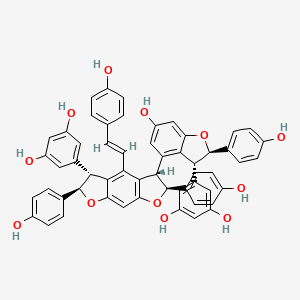
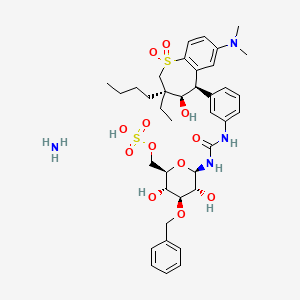
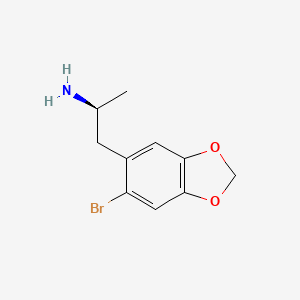

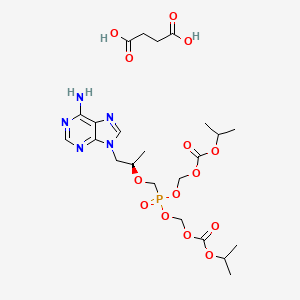
![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N'-[2-(diethylamino)ethyl]-4-ethoxybenzenecarboximidamide](/img/structure/B12774427.png)
